N-hydroxy-4-(2-propylpentanoylamino)benzamide
Description
N-Hydroxy-4-(2-propylpentanoylamino)benzamide is a synthetic benzamide derivative characterized by a hydroxamic acid group (-NHOH) and a 2-propylpentanoyl side chain. The compound’s core benzamide scaffold, hydroxamic acid moiety, and substituent variations are critical to its physicochemical and biological properties. This article compares it with structurally and functionally related compounds, focusing on synthesis, physicochemical data, and biological activities.
Structure
3D Structure
Properties
CAS No. |
656261-09-5 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-hydroxy-4-(2-propylpentanoylamino)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-3-5-11(6-4-2)14(18)16-13-9-7-12(8-10-13)15(19)17-20/h7-11,20H,3-6H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
DFTIKTIWFVAIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Key Intermediates and Reagents
| Intermediate | Reagents/Conditions | Purpose |
|---|---|---|
| 4-Aminobenzoic acid | 2-Propylpentanoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), RT | Acylation of amine |
| 4-(2-Propylpentanoylamino)benzoic acid | Thionyl chloride (SOCl₂), Reflux | Activation to acyl chloride |
| This compound | Hydroxylamine hydrochloride (NH₂OH·HCl), Ethanol, Reflux | Hydroxamic acid formation |
Detailed Reaction Pathways
Step 1: Acylation of 4-Aminobenzoic Acid
Objective : Introduce the 2-propylpentanoylamino group at the para position of 4-aminobenzoic acid.
Mechanism :
- Acylation : 4-Aminobenzoic acid reacts with 2-propylpentanoyl chloride in the presence of a base (e.g., Et₃N) to form 4-(2-propylpentanoylamino)benzoic acid.
- Workup : The reaction mixture is quenched with aqueous acid, and the product is isolated via filtration or extraction.
Optimization Considerations :
- Solvent : DCM or THF is preferred for solubilizing both reactants.
- Temperature : Room temperature (RT) suffices, but elevated temperatures (40–50°C) may accelerate reaction kinetics.
- Yield : Analogous acylations (e.g., benzylamine with propanoyl chloride) yield 75–85%.
Example Protocol :
Step 2: Activation to Acyl Chloride
Objective : Convert 4-(2-propylpentanoylamino)benzoic acid to the corresponding acyl chloride.
Mechanism :
- Chlorination : Treatment with thionyl chloride (SOCl₂) replaces the carboxylic acid’s hydroxyl group with a chloride.
- Purification : Excess SOCl₂ is removed under reduced pressure.
Optimization Considerations :
- Reagent Ratio : 1.5–2 eq of SOCl₂ ensures complete conversion.
- Temperature : Reflux at 70–80°C for 2–3 hours.
- Yield : Typically >90% for analogous carboxylic acids.
Example Protocol :
Step 3: Hydroxamic Acid Formation
Objective : React the acyl chloride with hydroxylamine to form the N-hydroxybenzamide.
Mechanism :
- Nucleophilic Substitution : Hydroxylamine attacks the acyl chloride, displacing chloride to form the hydroxamic acid.
- Workup : Neutralize with base (e.g., NaHCO₃) to precipitate the product.
Optimization Considerations :
- Solvent : Ethanol or aqueous EtOH improves hydroxylamine solubility.
- Temperature : Reflux (60–80°C) for 4–6 hours.
- Yield : Moderate (60–75%) due to competing side reactions (e.g., hydrolysis).
Example Protocol :
- Dissolve the acyl chloride in ethanol.
- Add NH₂OH·HCl (1.2 eq) and reflux for 4 hours.
- Cool, filter, and wash with cold ethanol.
Alternative Synthetic Routes
Route A: Direct Acylation of 4-Aminobenzamide
Steps :
- Benzamide Formation : React 4-aminobenzoic acid with NH₂OH·HCl under acidic conditions to form 4-aminobenzamide.
- Acylation : React with 2-propylpentanoyl chloride in DCM/Et₃N.
Advantages :
- Avoids chlorination step.
Disadvantages : - Lower reactivity of the amine in 4-aminobenzamide compared to free
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-(2-propylpentanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a significant role in cancer progression. For instance, derivatives of N-hydroxybenzamide have shown promise in inhibiting HDACs, leading to antiproliferative effects on various cancer cell lines, particularly breast cancer cells .
- Anticancer Activity :
-
Biological Activity :
- The compound's biological activity is attributed to its ability to interact with specific molecular targets, modulating the activity of enzymes involved in critical biochemical pathways. Research indicates that it may also possess antibacterial properties against pathogens like Staphylococcus aureus .
Case Study 1: HDAC Inhibition and Cancer Therapy
A study evaluated the efficacy of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including N-hydroxy-4-(2-propylpentanoylamino)benzamide, as HDAC inhibitors. The results indicated that these compounds exhibited significant inhibition of HDAC1 and HDAC8, with notable antiproliferative activities against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through modulation of key regulatory proteins such as p21 and caspase-3 .
Case Study 2: Antibacterial Efficacy
Research involving structural analogs of this compound demonstrated promising antibacterial activity. Minimum inhibitory concentrations (MIC) were assessed against several bacterial strains, showing effective inhibition at concentrations ranging from 3.9 to 31.5 µg/ml . This suggests potential applications in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of N-hydroxy-4-(2-propylpentanoylamino)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms . This disruption can prevent bacterial colonization and resistance.
Comparison with Similar Compounds
Structural Features
The target compound shares a common benzamide-hydroxamic acid backbone with derivatives reported in the evidence. Key structural differences lie in the substituents attached to the benzamide ring and the nature of the acyl/alkyl groups:
Key Observations :
- Branched vs. Linear Chains: The 2-propylpentanoyl group in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., 3k) .
- Rigid vs. Flexible Substituents : Tubastatin A’s rigid structure improves HDAC isoform selectivity, whereas flexible piperazine-linked analogs (e.g., D6) may exhibit broader target interactions .
Physicochemical Properties
Melting points, solubility, and stability vary significantly with substituent chemistry:
Key Observations :
- Halogen Effects : Chlorine-substituted analogs (e.g., 3k) exhibit lower melting points and solubility, likely due to reduced crystallinity .
- Bulkier Groups: Quinoline-piperazine derivatives (e.g., D7) show higher melting points, suggesting strong intermolecular interactions .
Key Observations :
- Hydroxamic Acid Role : The -NHOH group is critical for HDAC inhibition (e.g., Tubastatin A) by chelating zinc ions in the enzyme active site .
- Substituent Impact : Methoxy groups (e.g., 3m) improve cell permeability and target engagement, while halogenated analogs may prioritize solubility challenges over potency .
Biological Activity
N-hydroxy-4-(2-propylpentanoylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and as a histone deacetylase (HDAC) inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzamide moiety and subsequent hydroxylation. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Anticancer Properties
Research indicates that derivatives of N-hydroxybenzamides, including this compound, exhibit promising anticancer activities. A study highlighted the efficacy of similar compounds in inhibiting HDACs, which are critical in regulating gene expression related to cancer progression. For instance, a derivative known as 5j demonstrated significant HDAC inhibition and induced apoptosis in breast cancer cell lines by modulating cell cycle regulators like p21 and caspase-3 .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have been well-documented. A related study found that compounds within this class exhibited a broad spectrum of activity against various microorganisms, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 µg/ml against both bacterial and fungal strains . This suggests that this compound may also possess similar antimicrobial capabilities.
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : The compound's ability to inhibit HDACs leads to increased acetylation of histones, resulting in altered gene expression that can suppress tumor growth.
- Induction of Apoptosis : By affecting key apoptotic pathways, such as upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, the compound can induce cell death in cancer cells .
- Antimicrobial Mechanisms : The precise mechanisms through which benzamide derivatives exert antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Study on HDAC Inhibition
In a comparative study on various N-hydroxybenzamide derivatives, compound 5j was shown to outperform standard treatments like SAHA (suberoylanilide hydroxamic acid) in inhibiting HDACs associated with breast cancer. It demonstrated effective antiproliferative activity across multiple cancer cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Efficacy Analysis
Another study assessed the antimicrobial activity of N-hydroxybenzamide derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their effectiveness against drug-resistant strains .
Table 1: Biological Activity Summary
| Compound Name | Activity Type | MIC (µg/ml) | Notable Effects |
|---|---|---|---|
| This compound | Anticancer | - | Induces apoptosis in cancer cells |
| 5j | HDAC Inhibitor | - | Superior inhibition compared to SAHA |
| Benzamide Derivative 1d | Antimicrobial | 1.95 | Effective against resistant bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
